1,2-Divinylcyclobutene
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Overview
Description
1,2-Divinylcyclobutene is an organic compound with the molecular formula C₈H₁₀ . It is a cyclobutene derivative featuring two vinyl groups attached to adjacent carbon atoms in the cyclobutene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Divinylcyclobutene can be synthesized through various methods. One common approach involves the Diels-Alder reaction between butadiene and a suitable dienophile, followed by dehydrogenation to form the desired product . Another method includes the thermal decomposition of 1,2,6,7-octatetraene, which yields this compound as one of the products .
Industrial Production Methods: .
Chemical Reactions Analysis
Types of Reactions: 1,2-Divinylcyclobutene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutene derivatives.
Scientific Research Applications
1,2-Divinylcyclobutene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Divinylcyclobutene involves its ability to undergo cycloaddition reactions , forming new cyclic structures. These reactions are facilitated by the presence of vinyl groups, which act as reactive sites for various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1,2-Diazacyclobutene: Known for its use in organic synthesis and introduction of strained ring systems.
1,2-Divinylcyclobutane: Shares structural similarities but differs in reactivity and applications.
Uniqueness: 1,2-Divinylcyclobutene is unique due to its vinyl-substituted cyclobutene ring , which imparts distinct reactivity and potential for forming complex cyclic structures. This makes it a valuable compound in synthetic organic chemistry and materials science .
Properties
CAS No. |
42206-11-1 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1,2-bis(ethenyl)cyclobutene |
InChI |
InChI=1S/C8H10/c1-3-7-5-6-8(7)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
JFGIMFIUFRAQNR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(CC1)C=C |
Origin of Product |
United States |
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